molecular formula C12H20N4O2 B3009819 tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate CAS No. 2034207-53-7

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3009819
CAS No.: 2034207-53-7
M. Wt: 252.318
InChI Key: SINIGBLLOBVQEY-UHFFFAOYSA-N
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Description

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common feature in pharmaceuticals known to confer conformational rigidity and often to interact with biological targets, a principle explored in the design of bioactive molecules (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8075832/). The presence of the tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the pyrrolidine nitrogen, enabling selective synthetic transformations, a fundamental strategy in multi-step organic synthesis (https://www.sciencedirect.com/topics/chemistry/bo%C3%A7-protecting-group). Furthermore, the 1,2,3-triazole moiety is a hallmark of click chemistry, particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and modular attachment of diverse pharmacophores or labeling groups (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2920984/). This makes the compound an invaluable intermediate for constructing PROTACs (Proteolysis Targeting Chimeras), enzyme inhibitors, and other potential therapeutic agents by facilitating the exploration of structure-activity relationships. Researchers leverage this compound primarily as a versatile building block for the synthesis of complex molecules targeting a range of diseases, with its application being strictly confined to non-clinical laboratory investigations.

Properties

IUPAC Name

tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINIGBLLOBVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions. This suggests that the compound could potentially interact with copper ions in biological systems.

Biochemical Pathways

The compound is involved in the CuAAC reaction pathway. This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.

Result of Action

The result of the compound’s action is the facilitation of CuAAC reactions. This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.

Biological Activity

Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H22N4O3
  • Molecular Weight : 282.34 g/mol

The synthesis typically involves a multistep process that integrates the formation of the pyrrolidine ring with the triazole moiety through click chemistry methods. Specifically, the reaction often utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create the triazole component efficiently .

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit notable anticancer activities. For instance, derivatives of triazoles have shown significant inhibition of various cancer cell lines. A study demonstrated that related triazole-pyrrolidine compounds displayed IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer cell lines .

Compound Cell Line IC50 (µM)
Triazole-Pyrrolidine DerivativeHT-2912.5
Triazole-Pyrrolidine DerivativeMCF-7 (Breast Cancer)15.0

These findings suggest that the incorporation of the triazole group enhances the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating potential as antibacterial agents. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Anticancer Activity

In a recent study published in Pharmaceutical Research, researchers synthesized a series of triazole-pyrrolidine derivatives and tested their antiproliferative effects on multiple cancer cell lines. Among them, one particular derivative exhibited an IC50 value of 10 µM against human lung adenocarcinoma cells (A549), showcasing its potential as a therapeutic agent .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in early apoptotic cells upon treatment with tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:
Tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its triazole moiety enhances drug efficacy and specificity, making it a valuable component in the formulation of therapeutic agents .

Mechanism of Action:
The compound acts as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This reaction facilitates the formation of complex molecules, which are essential in drug discovery and development.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, suggesting potential for treating conditions such as Alzheimer's disease. The triazole ring enhances binding affinity to biological targets, improving therapeutic outcomes .

Agricultural Chemistry

Agrochemical Formulation:
In agricultural applications, this compound is incorporated into formulations aimed at improving pest resistance and crop yield. Its stability and effectiveness make it suitable for developing sustainable agricultural practices .

Research Findings:
Research indicates that compounds with triazole structures can enhance plant growth and resistance to biotic stressors. This compound's application in agrochemicals has led to improved yields in various crops under pest-infested conditions .

Polymer Science

Stabilizer in Polymer Formulations:
The compound serves as a stabilizer in polymer science, enhancing the thermal and mechanical properties of materials. Its incorporation into polymer matrices results in improved durability and performance under various environmental conditions .

Applications in Material Science:
Studies have shown that polymers containing triazole derivatives exhibit enhanced resistance to degradation when exposed to heat and UV radiation. This characteristic is particularly beneficial for applications in packaging and construction materials .

Analytical Chemistry

Reagent for Detection Methods:
this compound is employed as a reagent in various analytical methods. It aids in the detection and quantification of substances through its reactivity with different analytes .

Quality Control Applications:
In laboratory settings, this compound's ability to form stable complexes with metals makes it useful for quality control processes in pharmaceuticals and agrochemicals. Its application ensures the reliability of analytical results by enhancing detection sensitivity .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalIntermediate for drug synthesis targeting neurological disordersEnhanced efficacy and specificity
Agricultural ChemistryComponent in agrochemical formulations for pest resistanceImproved crop yields
Polymer ScienceStabilizer enhancing thermal/mechanical properties of polymersIncreased durability
Analytical ChemistryReagent for detection methods in quality controlImproved sensitivity

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the triazole or pyrrolidine rings, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound: tert-Butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate C₁₃H₂₂N₄O₃ 282.34* Methyl-linked triazole High synthetic yield (94% in related spiro-analogs)
tert-Butyl 2-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate C₁₃H₂₂N₄O₃ 282.34 Hydroxymethyl on triazole Increased hydrophilicity; purity ≥95%
tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate C₁₃H₂₀N₄O₃ 280.33 Formyl on triazole Enhanced reactivity for further conjugation
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (fluoropyridine analog) C₁₈H₂₆FN₃O₄ 367.42 Fluoropyridine, hydroxymethyl Improved bioactivity via fluorine inclusion

*Molecular weight inferred from analog in .

Key Observations :

  • Formyl groups (e.g., ) offer reactive handles for Schiff base formation or nucleophilic additions, broadening utility in combinatorial chemistry.
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability, critical for pharmaceutical applications.

Physical and Spectral Properties

  • Melting Points : The spiro-analog in melts at 99°C, while the hydroxymethyl derivative lacks reported data, suggesting substituents significantly affect crystallinity.
  • Spectral Data : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm regioselective triazole formation. For example, the spiro-analog’s [α]D²⁶ = -31.6 (CHCl₃) indicates chiral purity .

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